p-Bis(dinitromethyl)benzene
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Overview
Description
p-Bis(dinitromethyl)benzene: is an organic compound with the molecular formula C8H6N4O8 It is a derivative of benzene where two dinitromethyl groups are attached to the para positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation and Nitration of Benzaldoximes: One method involves the oxidation and nitration of benzaldoximes. This process typically requires strong oxidizing agents and nitrating mixtures.
Nitration of Phenylnitromethane: Another method involves the nitration of phenylnitromethane using dinitrogen pentoxide or similar nitrating agents.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Bis(dinitromethyl)benzene can undergo oxidation reactions, often leading to the formation of more oxidized products.
Reduction: Reduction of the nitro groups can yield amines or other reduced forms.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Hydrogen gas with a catalyst, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonating agents.
Major Products:
Oxidation Products: Nitrobenzoic acids or other oxidized derivatives.
Reduction Products: Aminobenzenes or other reduced forms.
Substitution Products: Halogenated or sulfonated benzenes.
Scientific Research Applications
Chemistry:
Energetic Materials: p-Bis(dinitromethyl)benzene is studied for its potential use in high-energy materials due to its high nitrogen content and energetic properties.
Biology and Medicine:
- No significant applications have been documented in these fields.
Industry:
Mechanism of Action
The mechanism by which p-Bis(dinitromethyl)benzene exerts its effects primarily involves the release of energy through the decomposition of its nitro groups. This decomposition can be initiated by heat, shock, or friction, leading to the rapid release of gases and energy. The molecular targets and pathways involved are primarily related to the energetic decomposition of the nitro groups .
Comparison with Similar Compounds
- Trinitrotoluene (TNT): Another high-energy compound used in explosives.
- Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX): Known for its high explosive power.
- 1,3,5,7-Tetranitro-1,3,5,7-tetrazoctane (HMX): Another powerful explosive with high nitrogen content .
Uniqueness:
- Higher Nitrogen Content: p-Bis(dinitromethyl)benzene has a higher nitrogen content compared to some traditional explosives, which can contribute to its higher energy density.
- Thermal Stability: The compound’s stability under various conditions makes it a valuable candidate for specific applications where stability is crucial .
Properties
CAS No. |
24239-79-0 |
---|---|
Molecular Formula |
C8H6N4O8 |
Molecular Weight |
286.16 g/mol |
IUPAC Name |
1,4-bis(dinitromethyl)benzene |
InChI |
InChI=1S/C8H6N4O8/c13-9(14)7(10(15)16)5-1-2-6(4-3-5)8(11(17)18)12(19)20/h1-4,7-8H |
InChI Key |
KMRRAUKINNGJAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C([N+](=O)[O-])[N+](=O)[O-])C([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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